
2,3,4,3',4'-Penta-O-acetylsucrose-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,4,3’,4’-Penta-O-acetylsucrose. This compound is an isotope-labeled intermediate used in the synthesis of Sucralose-d6, a non-caloric chlorinated disaccharide used as a sugar alternative. The molecular formula of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is C22H26D6O16, and it has a molecular weight of 558.52.
Méthodes De Préparation
The preparation of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA) in the presence of a catalytic amount of an aralkyl chloride or hydrogen chloride. This process is carried out in an inert organic solvent and involves hydrogenation in the presence of a hydrogenolysis catalyst such as platinum or palladium . The industrial production of this compound follows similar methods, ensuring high purity and yield.
Analyse Des Réactions Chimiques
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups using reagents like acetic anhydride or acetyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in the development of non-caloric sweeteners like Sucralose-d6, which is beneficial for diabetic patients and those seeking to reduce caloric intake.
Industry: Applied in the production of high-intensity sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves its role as an intermediate in the synthesis of Sucralose-d6. Sucralose-d6 is not metabolized by humans, making it a non-caloric sweetener. The molecular targets and pathways involved include the inhibition of enzymes responsible for sucrose metabolism, thereby preventing the breakdown and absorption of the compound .
Comparaison Avec Des Composés Similaires
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,3,4,3’,4’-Penta-O-acetylsucrose: The non-deuterated version of the compound.
Sucralose: A non-caloric chlorinated disaccharide used as a sugar alternative.
Sucralose-d6: An isotope-labeled analog of sucralose with six deuterium atoms.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Propriétés
Formule moléculaire |
C22H32O16 |
|---|---|
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
Clé InChI |
UMOFHQSJMUINFR-QCURXUJTSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)OC(=O)C)OC(=O)C)C([2H])([2H])O)OC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)

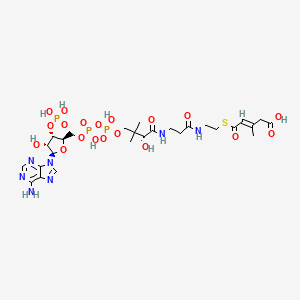
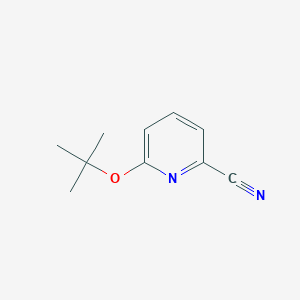
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
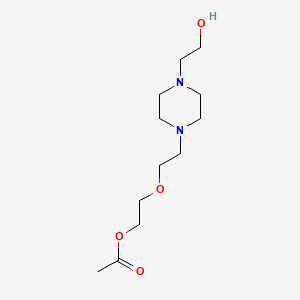
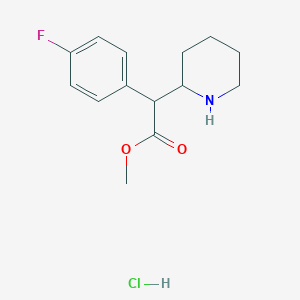
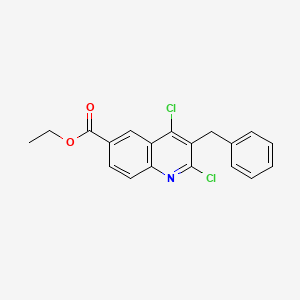
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
